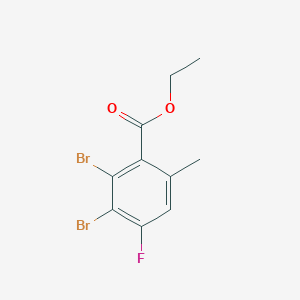

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-3-15-10(14)7-5(2)4-6(13)8(11)9(7)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNCTJKDEHMFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803565-75-4 | |

| Record name | ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate typically involves the bromination of 4-fluoro-6-methylbenzoic acid, followed by esterification. The bromination reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification process involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding dibromo-fluoro-methylbenzyl alcohol.

Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or thiols.

Reduction: Formation of dibromo-fluoro-methylbenzyl alcohol.

Oxidation: Formation of dibromo-fluoro-methylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate serves as a versatile reagent in organic synthesis. Its dibrominated structure allows for various substitution reactions, enabling the introduction of functional groups into target molecules. This capability is particularly useful in the development of new compounds with desired properties.

2. Biological Studies

The compound is employed in biological research to investigate enzyme interactions and inhibition mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for studying protein functions and enzyme kinetics. For example, studies have shown that similar dibromo compounds can inhibit specific enzymes by modifying their active sites, leading to insights into metabolic pathways and potential therapeutic targets .

3. Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential role in drug development. The presence of bromine atoms enhances the compound's bioactivity, making it a candidate for synthesizing brominated pharmaceuticals. Research indicates that brominated compounds often exhibit improved pharmacological properties compared to their non-brominated counterparts .

4. Agrochemical Applications

The compound is also being investigated for use in agrochemicals. Its structure allows for modifications that can lead to the development of new pesticides or herbicides with enhanced efficacy against specific pests or diseases. The reactivity of the dibrominated structure facilitates the design of targeted agrochemical agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for introducing functional groups | Versatile in creating complex molecules |

| Biological Studies | Investigating enzyme interactions and inhibition | Insights into metabolic pathways |

| Medicinal Chemistry | Potential drug development through synthesis of brominated pharmaceuticals | Improved bioactivity |

| Agrochemical Development | Design of targeted pesticides/herbicides | Enhanced efficacy against pests |

Case Studies

Case Study 1: Enzyme Inhibition

Research conducted on this compound demonstrated its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. The study utilized kinetic assays to quantify inhibition rates, revealing that the compound significantly altered enzyme activity at specific concentrations .

Case Study 2: Drug Development

In a medicinal chemistry study, derivatives of this compound were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives exhibited promising cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate and Ethyl 4-Bromo-2,3,6-trifluorobenzoate

This discrepancy may indicate a typographical error in the source.

Substituent Effects and Reactivity

- Electronic Effects: The target compound’s two bromine atoms (strong σ-electron-withdrawing groups) and fluorine (high electronegativity) create an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at positions ortho/para to the methyl group (electron-donating, activating). The methyl group at position 6 in the target compound introduces steric hindrance, which may slow reactions at adjacent positions but enhance stability against metabolic degradation in biological systems.

Physical Properties :

- The higher molecular weight (~340 g/mol) of the target compound compared to Ethyl 4-Bromo-2,3,6-trifluorobenzoate (239.06 g/mol) suggests differences in solubility and melting points. The methyl group likely increases lipophilicity, improving solubility in organic solvents, whereas the trifluoro analog may exhibit higher polarity.

Crystallographic Analysis

Structural elucidation of such compounds often employs X-ray crystallography using software like SHELXL, which refines small-molecule structures with high precision . For example, SHELXL could resolve steric clashes caused by the methyl group in the target compound or the compact fluorine substituents in its analog.

Biological Activity

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₂Br₂FNO₂

- Molecular Weight : Approximately 303.00 g/mol

The compound features two bromine atoms and one fluorine atom attached to a methyl-substituted benzoate structure, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Processes : By binding to essential biomolecules, it can interfere with normal cellular functions, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar halogenated structures often possess significant antibacterial and antifungal properties. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is theorized that the halogen substituents play a crucial role in enhancing its bioactivity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to disrupt cellular processes could make it a candidate for further development in cancer therapeutics. However, detailed studies focusing on its cytotoxic effects and specific cancer cell line interactions are necessary to validate these claims.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A comparative study evaluated the antimicrobial efficacy of various dibrominated benzoates against common bacterial strains. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

-

Cytotoxicity Assessment :

- In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting promising anticancer activity .

-

Mechanistic Studies :

- Research focused on elucidating the mechanism of action revealed that the compound interacts with DNA and proteins involved in cell cycle regulation. This interaction may lead to cell cycle arrest and apoptosis in cancerous cells .

Applications in Medicinal Chemistry

Due to its unique structure and promising biological activities, this compound is being explored for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.

- Synthetic Intermediate : It serves as an important intermediate in organic synthesis for developing more complex molecules with enhanced bioactivity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate?

The synthesis of this compound typically involves multi-step halogenation and esterification reactions. A plausible route includes:

- Bromination : Direct bromination of a fluorinated methylbenzoate precursor using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) to achieve regioselective substitution at positions 2 and 3 .

- Esterification : If the ethyl ester group is not pre-existing, coupling the carboxylic acid intermediate with ethanol via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side reactions (e.g., over-bromination).

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting patterns for fluorine and bromine atoms) and ester functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns consistent with Br and F atoms .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELX for refinement .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance : The 2,3-dibromo substituents and methyl group at position 6 create steric bulk, potentially slowing down Suzuki-Miyaura or Buchwald-Hartwig couplings. Use of bulky ligands (e.g., SPhos) or elevated temperatures may improve reactivity .

- Electronic Effects : The electron-withdrawing fluorine at position 4 and bromine atoms deactivate the aromatic ring, directing electrophilic substitutions to specific positions. Computational modeling (DFT) can predict reactive sites .

- Case Study : Compare with analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to assess how halogen type and positioning affect reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Data Triangulation : Cross-validate NMR chemical shifts with computational predictions (e.g., Gaussian NMR calculations) and literature values for halogenated benzoates .

- Crystallographic Validation : If NMR signals overlap (common in polyhalogenated aromatics), resolve ambiguities via X-ray crystallography. SHELXL refinement can model disorder or thermal motion .

- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping peaks in complex spectra .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock. The thiazole and benzoate moieties in analogs show affinity for antimicrobial targets .

- QSAR Modeling : Correlate substituent effects (e.g., lipophilicity from bromine/fluorine) with bioactivity data from structurally related compounds .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties, highlighting potential toxicity from bioaccumulative halogens .

Methodological Considerations

Q. What experimental controls are critical when studying the stability of this compound under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with differential scanning calorimetry (DSC) data .

- Light Sensitivity : Store samples in amber vials and test photostability under UV/visible light. Monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and track ester hydrolysis by LC-MS .

Q. How can regioselective functionalization be achieved in further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.